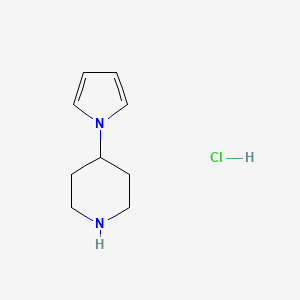

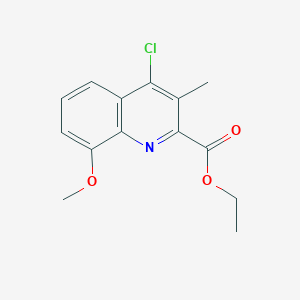

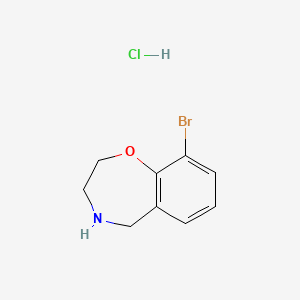

5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride

Vue d'ensemble

Description

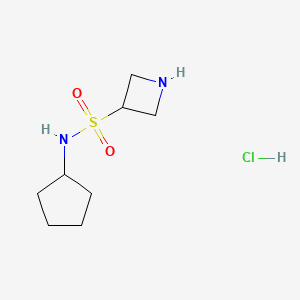

Amines and oxazoles are common structures in organic chemistry. Amines contain a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. Oxazoles are aromatic and contain a five-membered ring made up of one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

While the specific synthesis for this compound is not available, amines can generally be synthesized through reactions like reductive amination or amide reduction . Oxazoles can be synthesized through cyclodehydration of certain β-amino alcohols or from α-haloketones .Molecular Structure Analysis

The compound likely contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom. Attached to this ring is an aminomethyl group (-CH2NH2), which is a common functional group in organic chemistry .Chemical Reactions Analysis

Amines can participate in a variety of reactions due to their nucleophilic nature. They can be alkylated, acylated, and can undergo reactions with carbonyl compounds . Oxazoles can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amines are often polar and can participate in hydrogen bonding, which can affect their boiling points and solubilities . Oxazoles are aromatic and relatively stable .Applications De Recherche Scientifique

Synthetic Approaches and Chemical Properties

- Functionally substituted isothiazole- and isoxazolecarboxamides, including 5-phenyl-1,2-oxazole-3-carboxamides, have been developed with optimal ratios of acid chloride—amine for reactions without involving the active chlorine atom in the isothiazole ring (Dikusar et al., 2019).

Novel Synthetic Methods

- An efficient two-step synthesis for 2-phenyl-4,5-substituted oxazoles, involving intramolecular copper-catalyzed cyclization of highly functionalized enamides, has been reported. This method leads to the introduction of various functional groups at the 4-position of the oxazoles (Vijay Kumar et al., 2012).

- Auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives using isoxazole-3-carboxamide and oxazole-4-carboxamide moieties has been studied. This method allows selective arylation and alkylation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Microwave-Assisted Procedures

- The preparation of oxazole-4-carboxamides and their subsequent thermal rearrangement to 5-aminooxazole-4-carboxylates has been optimized using a microwave-assisted procedure. This method is effective for a variety of substituted oxazoles, offering good yield and purity (Nolt et al., 2006).

Anticancer Applications

- N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, including those structurally related to oxazole-3-carboxamide, have been synthesized and biologically evaluated as potential anticancer agents against the MCF-7 breast cancer cell line (Butler et al., 2013).

Antimicrobial Activity

- New 1,2,4-triazol-3-one derivatives, related to oxazole-4,5-dihydro structures, have been synthesized and evaluated for antimicrobial activity. The study found that the Mannich bases derived from these compounds exhibited good activity against test microorganisms (Fandaklı et al., 2012).

Synthesis of Novel 5-HT3 Receptor Antagonists

- A series of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, were synthesized from 3-ethoxyquinoxalin-2-carboxylic acid by coupling with amines. These compounds, including those with oxazole-related structures, exhibited significant activity as 5-HT3 receptor antagonists (Mahesh et al., 2011).

Application in Synthesis of Macrolides

- Oxazoles, similar to 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide, have been used as masked forms of activated carboxylic acids for the synthesis of macrolides such as recifeiolide and curvularin (Wasserman et al., 1981).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2.ClH/c6-2-3-1-4(5(7)9)8-10-3;/h3H,1-2,6H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTSZCVLGPRIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1379402.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)